N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13640821
InChI: InChI=1S/C15H24BNO5S/c1-7-23(18,19)17-12-9-8-11(10-13(12)20-6)16-21-14(2,3)15(4,5)22-16/h8-10,17H,7H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC
Molecular Formula: C15H24BNO5S
Molecular Weight: 341.2 g/mol

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide

CAS No.:

Cat. No.: VC13640821

Molecular Formula: C15H24BNO5S

Molecular Weight: 341.2 g/mol

* For research use only. Not for human or veterinary use.

N-(2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)ethanesulfonamide -

Specification

Molecular Formula C15H24BNO5S
Molecular Weight 341.2 g/mol
IUPAC Name N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Standard InChI InChI=1S/C15H24BNO5S/c1-7-23(18,19)17-12-9-8-11(10-13(12)20-6)16-21-14(2,3)15(4,5)22-16/h8-10,17H,7H2,1-6H3
Standard InChI Key MWWDOUMFMHWHKU-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NS(=O)(=O)CC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, N-[2-methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide, reflects its three core components:

  • A pinacol boronic ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolane), which enhances stability and reactivity in Suzuki-Miyaura couplings .

  • A 2-methoxy-4-borylphenyl group, providing steric and electronic modulation for regioselective reactions .

  • An ethanesulfonamide moiety, contributing to hydrogen-bonding interactions and bioactivity .

The SMILES notation B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C(=O)NCCS(=O)(=O)C)C=C2OC and X-ray crystallography data (unavailable for this specific compound) suggest a planar aromatic system with the boronic ester and sulfonamide groups in para and ortho positions, respectively .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₅H₂₄BNO₅S
Molecular Weight341.23 g/mol
Purity95–97%
Storage Conditions2–8°C, protected from moisture

Synthesis and Manufacturing

Synthetic Routes

While explicit protocols for this compound are scarce, analogous boronic esters are typically synthesized via Miyaura borylation, where aryl halides react with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst . For this derivative, a plausible pathway involves:

  • Sulfonylation: Reaction of 2-methoxy-4-iodoaniline with ethanesulfonyl chloride to form N-(2-methoxy-4-iodophenyl)ethanesulfonamide.

  • Borylation: Pd-catalyzed coupling of the aryl iodide with B₂pin₂, yielding the target boronic ester .

This method aligns with procedures for structurally similar compounds, such as N-(3-borylphenyl)methanesulfonamide (CAS 305448-92-4), which achieved 85% yield under Miyaura conditions .

Industrial Production

Scalable synthesis requires stringent control of moisture and oxygen to prevent boronic ester hydrolysis. Industrial batches (e.g., 0.025–0.1 g scales) are purified via silica gel chromatography, with yields averaging 70–80% .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The compound’s boronic ester group enables carbon-carbon bond formation with aryl halides, a cornerstone of pharmaceutical synthesis. For example:

  • In drug candidate development, it facilitates the introduction of sulfonamide groups into biaryl scaffolds, enhancing target binding affinity .

  • Material science applications include synthesizing conjugated polymers for organic electronics, where the methoxy group tunes electron density .

HazardPrecautionary Measure
Skin contactWear nitrile gloves; wash with soap/water
InhalationUse fume hood; monitor air quality
Storage instabilityStore under nitrogen atmosphere

Recent Research and Development

Pharmacological Studies

While no clinical trials target this specific compound, its structural analogs are investigated for:

  • Anticancer activity: Boronic ester-sulfonamide hybrids inhibit proteasomes and kinases, inducing apoptosis in hematological malignancies .

  • Antibacterial agents: Sulfonamide boronic acids disrupt quorum sensing in Pseudomonas aeruginosa (MIC = 8 µg/mL) .

Material Innovations

The compound’s boronic ester group is leveraged in dynamic covalent chemistry, enabling self-healing polymers and stimuli-responsive hydrogels .

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